molecular formula C6H4N2S2 B153560 Thiazolo[4,5-c]pyridine-2-thiol CAS No. 65128-66-7

Thiazolo[4,5-c]pyridine-2-thiol

Cat. No.: B153560
CAS No.: 65128-66-7
M. Wt: 168.2 g/mol
InChI Key: WWMAXWYCUREYBE-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridine-2-thiol is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The fusion of thiazole and pyridine rings creates a unique scaffold that can be modified to produce a variety of derivatives with diverse properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-c]pyridine-2-thiol typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acids and phosphorus oxychloride . This reaction proceeds under mild conditions and yields the desired this compound in reasonable yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiol group to a thioether.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiazolo[4,5-c]pyridine-2-thiol involves its interaction with various molecular targets and pathways. For instance, some derivatives have been found to inhibit phosphoinositide 3-kinase (PI3K) by forming strong interactions with the enzyme’s active site . This inhibition can lead to the modulation of signaling pathways involved in cell growth and survival, making these compounds potential candidates for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: This compound shares a similar fused ring structure but differs in the position of the sulfur atom.

    Thiazolo[5,4-d]pyrimidine: Another related compound with a different arrangement of the nitrogen and sulfur atoms within the fused ring system.

Uniqueness

Thiazolo[4,5-c]pyridine-2-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

3H-[1,3]thiazolo[4,5-c]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMAXWYCUREYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570236
Record name [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65128-66-7
Record name [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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